molecular formula C19H16F4N2S B460692 2-[(2-Fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 626228-62-4

2-[(2-Fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B460692
CAS No.: 626228-62-4
M. Wt: 380.4g/mol
InChI Key: BGMWHPVMSKBVNT-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-[(2-Fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and sulfur atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Fluorophenyl)methylsulfanyl]-6-methylquinoline-3-carbonitrile
  • 2-[(2-Fluorophenyl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Uniqueness

The unique combination of fluorine, sulfur, and trifluoromethyl groups in 2-[(2-Fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile distinguishes it from similar compounds

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2S/c1-11-6-7-16-13(8-11)17(19(21,22)23)14(9-24)18(25-16)26-10-12-4-2-3-5-15(12)20/h2-5,11H,6-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMWHPVMSKBVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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